

# 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol synthesis pathway

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## Compound of Interest

Compound Name: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

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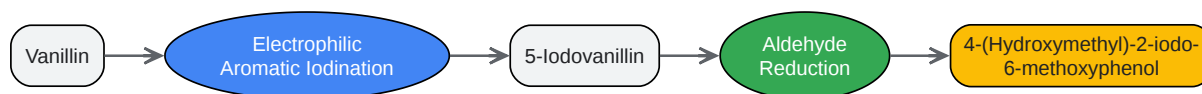
## An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

This guide provides a comprehensive overview of the synthesis pathway for **4-(hydroxymethyl)-2-iodo-6-methoxyphenol**, a valuable substituted phenolic compound. The synthesis is presented as a two-step process commencing from the readily available starting material, vanillin. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Synthesis Pathway Overview

The synthesis of **4-(hydroxymethyl)-2-iodo-6-methoxyphenol** is achieved through a two-step reaction sequence:

- **Electrophilic Aromatic Iodination:** Vanillin (4-hydroxy-3-methoxybenzaldehyde) undergoes electrophilic aromatic substitution to introduce an iodine atom onto the aromatic ring, yielding 5-iodovanillin.
- **Reduction of the Aldehyde:** The aldehyde functional group of 5-iodovanillin is subsequently reduced to a primary alcohol, affording the final product, **4-(hydroxymethyl)-2-iodo-6-methoxyphenol**, also known as 5-iodovanillyl alcohol.



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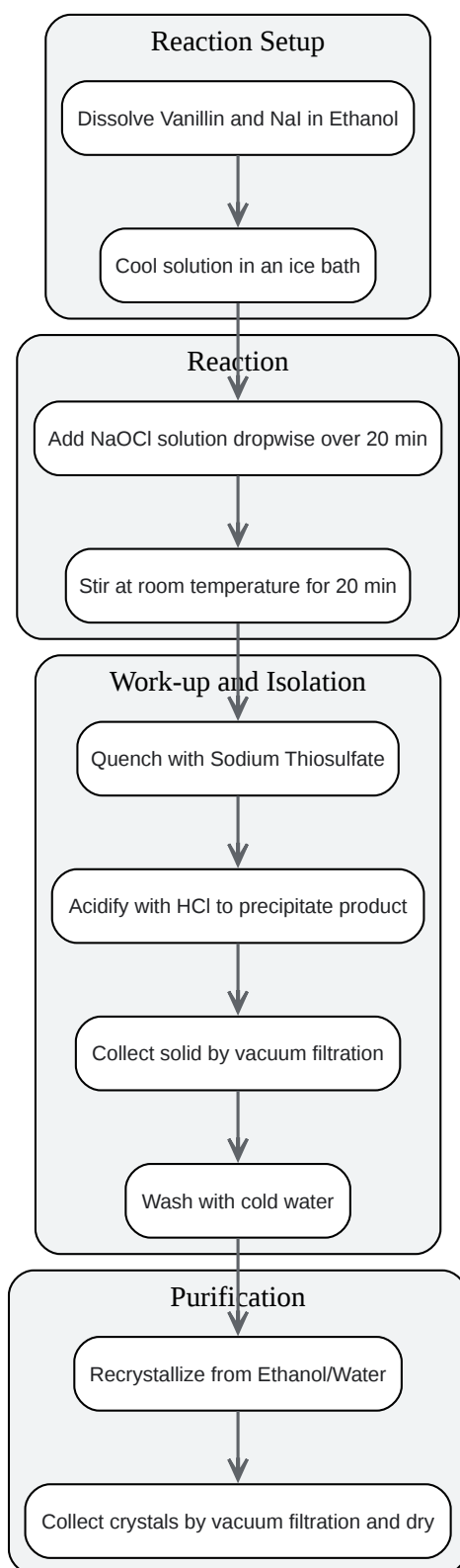
Caption: Overall synthesis pathway for **4-(Hydroxymethyl)-2-iodo-6-methoxyphenol**.

## Experimental Protocols

### Step 1: Synthesis of 5-Iodovanillin

This procedure details the electrophilic iodination of vanillin using sodium iodide and sodium hypochlorite.

Experimental Workflow:



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Caption: Experimental workflow for the synthesis of 5-Iodovanillin.

## Methodology:

- In a 100 mL flask, dissolve 0.87 g (5.7 mmol) of vanillin and 1.26 g (7.6 mmol) of potassium iodide in 25 mL of 95% ethanol.[\[1\]](#)
- Cool the mixture in an ice bath.
- Over a period of 20 minutes, add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise while maintaining constant stirring.[\[1\]](#)
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20 minutes.[\[1\]](#)
- Neutralize the excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.[\[1\]](#)
- Acidify the solution with hydrochloric acid until the product completely precipitates.[\[1\]](#)
- Cool the mixture and collect the solid product by vacuum filtration using a Büchner funnel.[\[1\]](#)
- Wash the solid on the filter with cold water.
- Recrystallize the crude product from an ethanol-water mixture. Dissolve the product in a minimal amount of boiling ethanol and add water until cloudiness is observed.[\[1\]](#)
- Allow the solution to cool to room temperature to form crystals, which are then collected by vacuum filtration and dried.[\[1\]](#)

## Quantitative Data:

Parameter	Value	Reference
Vanillin	0.87 g (5.7 mmol)	[1]
Potassium Iodide	1.26 g (7.6 mmol)	[1]
Sodium Hypochlorite (3.5%)	14.5 mL	[1]
Reaction Time	40 minutes	[1]
Reaction Temperature	0°C to Room Temp.	[1]
Yield of 5-Iodovanillin	1.0 g (63%)	[1]

## Step 2: Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

This procedure details the reduction of the aldehyde group of 5-iodovanillin to a hydroxymethyl group using sodium borohydride. The protocol is adapted from the well-established reduction of vanillin.[2][3]

### Methodology:

- In a 50 mL round-bottom flask, dissolve 1.0 g of 5-iodovanillin in approximately 15 mL of a 0.01 M NaOH solution. Add a magnetic stir bar and stir until the solid is completely dissolved.
- In a separate vial, prepare a solution of 0.8 g of sodium borohydride ( $\text{NaBH}_4$ ) in 5 mL of 0.01 M NaOH.
- Cool the 5-iodovanillin solution in an ice bath.
- Slowly add the sodium borohydride solution dropwise to the cooled 5-iodovanillin solution over a period of 10-15 minutes. Hydrogen gas will be evolved.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
- Cool the reaction mixture again in an ice bath and carefully add 3 M HCl dropwise to quench the excess sodium borohydride until the gas evolution ceases. The solution should be acidic.

- Continue to stir the mixture in the ice bath for 10-15 minutes to allow for the precipitation of the product.
- Collect the solid product by vacuum filtration.
- Wash the product with two portions of ice-cold water.
- Dry the purified **4-(hydroxymethyl)-2-iodo-6-methoxyphenol**.

Quantitative Data (Estimated based on vanillin reduction):

Parameter	Value	Reference
5-Iodovanillin	1.0 g (3.6 mmol)	-
Sodium Borohydride	0.8 g (21.1 mmol)	[4]
Solvent	~20 mL 0.01 M NaOH	[4]
Reaction Time	~45 minutes	[4]
Reaction Temperature	0°C to Room Temp.	-
Expected Yield	High	-

Note: The yield for the reduction of 5-iodovanillin is expected to be high, similar to the reduction of vanillin. However, empirical optimization may be required.

## Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of **4-(hydroxymethyl)-2-iodo-6-methoxyphenol**.

Step	Starting Material	Key Reagents	Solvent	Reaction Time	Yield
1. Iodination	Vanillin	KI, NaOCl	95% Ethanol	40 min	63% <sup>[1]</sup>
2. Reduction	5-Iodovanillin	NaBH <sub>4</sub>	0.01 M NaOH	~45 min	High (Est.)

## Concluding Remarks

The synthesis of **4-(hydroxymethyl)-2-iodo-6-methoxyphenol** from vanillin is a robust and efficient two-step process. The iodination of vanillin proceeds with good yield under mild conditions, and the subsequent reduction of the aldehyde can be readily achieved using sodium borohydride. This technical guide provides a solid foundation for the laboratory-scale synthesis of this compound for further research and development applications.

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